molecular formula C11H25NO B043655 3-(Dibutylamino)-1-propanol CAS No. 2050-51-3

3-(Dibutylamino)-1-propanol

Cat. No.: B043655
CAS No.: 2050-51-3
M. Wt: 187.32 g/mol
InChI Key: DMPODMBXLRMZSP-UHFFFAOYSA-N
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Description

It is a colorless to light yellow liquid that is water-soluble and exhibits weak alkalinity . This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propanol, 3-(dibutylamino)- can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropanol with dibutylamine under basic conditions. The reaction typically proceeds as follows: [ \text{3-chloropropanol} + \text{dibutylamine} \rightarrow \text{3-(dibutylamino)-1-propanol} + \text{HCl} ]

The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 1-Propanol, 3-(dibutylamino)- often involves continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 3-(dibutylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.

Major Products Formed

Scientific Research Applications

1-Propanol, 3-(dibutylamino)- is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Propanol, 3-(dibutylamino)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates its lone pair of electrons to electrophilic centers. Additionally, its amine group can form hydrogen bonds with other molecules, influencing its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    3-(Diethylamino)-1-propanol: Similar structure but with ethyl groups instead of butyl groups.

    3-(Dimethylamino)-1-propanol: Similar structure but with methyl groups instead of butyl groups.

    3-(Dipropylamino)-1-propanol: Similar structure but with propyl groups instead of butyl groups.

Uniqueness

1-Propanol, 3-(dibutylamino)- is unique due to its specific combination of butyl groups and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(dibutylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO/c1-3-5-8-12(9-6-4-2)10-7-11-13/h13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPODMBXLRMZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174491
Record name 1-Propanol, 3-(dibutylamino)-
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Molecular Weight

187.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-51-3
Record name 3-(Dibutylamino)-1-propanol
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Record name 1-Propanol, 3-(dibutylamino)-
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Record name 2050-51-3
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Record name 1-Propanol, 3-(dibutylamino)-
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Record name 3-dibutylaminopropan-1-ol
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Record name N,N-Dibutylpropanolamine
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